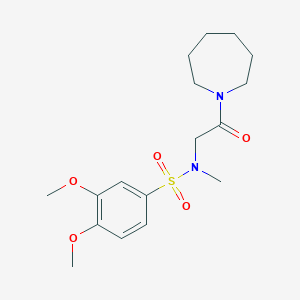![molecular formula C16H15FN2O5S B3448505 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3448505.png)
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
Übersicht
Beschreibung
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as BDDCS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. BDDCS is a potent inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. In We will also list as many future directions as possible for further research on this compound.
Wirkmechanismus
The mechanism of action of BDDCS involves the inhibition of certain enzymes that are involved in drug metabolism. Specifically, BDDCS inhibits the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, BDDCS can increase the bioavailability of drugs and improve their efficacy.
Biochemical and Physiological Effects:
BDDCS has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effects on cytochrome P450 enzymes, BDDCS has also been found to inhibit the activity of other enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). BDDCS has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDDCS in lab experiments is its potent inhibitory effects on enzymes involved in drug metabolism. This makes it an attractive candidate for use in drug discovery and development. However, one of the limitations of using BDDCS is its potential toxicity. BDDCS has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BDDCS. One area of interest is the development of new drugs that incorporate BDDCS as a pharmacokinetic enhancer. Another area of interest is the study of the potential toxic effects of BDDCS and the development of safer derivatives of the compound. Additionally, further research is needed to fully understand the mechanism of action of BDDCS and its effects on various enzymes and cell types.
Wissenschaftliche Forschungsanwendungen
BDDCS has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of BDDCS is in the field of drug discovery. BDDCS has been found to be a potent inhibitor of certain enzymes that are involved in drug metabolism. This makes it an attractive candidate for use in drug discovery, where it can be used to improve the pharmacokinetic properties of drugs.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-19(25(21,22)13-5-2-11(17)3-6-13)9-16(20)18-12-4-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMFOKMISWNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzo[1,3]dioxol-5-yl-2-[(4-fluoro-benzenesulfonyl)-methyl-amino]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(5-chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3448429.png)
![N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3448439.png)
![N-{4-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3448450.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3448454.png)
![4-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3448472.png)
![N-{2-methyl-4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3448479.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3448483.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B3448492.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3448508.png)
![2,4,6,N-Tetramethyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3448510.png)
![1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxamide](/img/structure/B3448516.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B3448524.png)